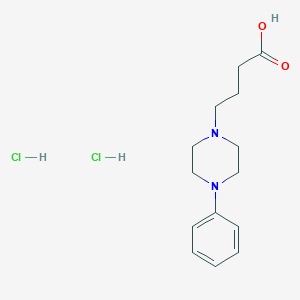

![molecular formula C10H11NO2 B1523059 1-(ベンゾ[d][1,3]ジオキソール-5-イル)シクロプロパンアミン CAS No. 1038388-99-6](/img/structure/B1523059.png)

1-(ベンゾ[d][1,3]ジオキソール-5-イル)シクロプロパンアミン

説明

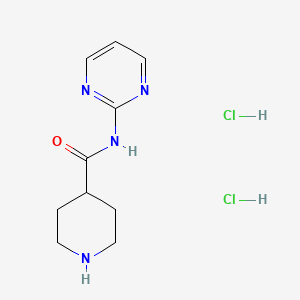

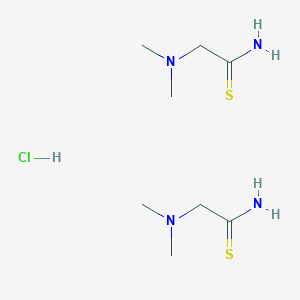

“1-(Benzo[D][1,3]dioxol-5-YL)cyclopropanamine” is a chemical compound that contains a total of 26 bonds, including 15 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 three-membered ring, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 primary amine (aliphatic), and 2 ethers (aromatic) .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been synthesized via a Pd - catalyzed C-N cross - coupling . Another study reported the synthesis of benzo [d] [1,3]dioxole gathered pyrazole derivatives by the reaction of chalcones with phenyl hydrazine in the presence of absolute alcohol as a solvent .

Molecular Structure Analysis

The molecular structure of “1-(Benzo[D][1,3]dioxol-5-YL)cyclopropanamine” consists of a 1,3-benzodioxole ring system and a cyclopropane ring . The naphthalene ring and 1,2-methylenedioxybenxene ring are not coplanar with a dihedral angle of 53.5 .

科学的研究の応用

抗癌活性

この化合物は、癌治療の可能性について研究されています。ある研究では、1-ベンゾ[1,3]ジオキソール-5-イル-インドールの誘導体を設計および合成し、前立腺癌、膵臓癌、急性リンパ性白血病細胞株に対して有望な抗癌活性を示しました。 これらの誘導体は、癌細胞の細胞周期停止を引き起こし、アポトーシスを誘導する能力を示しました .

嚢胞性線維症治療

1-(ベンゾ[d][1,3]ジオキソール-5-イル)シクロプロパンアミン誘導体は、ATP結合カセットトランスポーターのモジュレーターとして同定されています。これらのトランスポーターは、肺と消化器系に影響を与える遺伝性疾患である嚢胞性線維症の治療において重要です。 これらのトランスポーターを調節することで、疾患の管理に役立ちます .

抗菌作用

研究によると、この化合物の構造の一部であるベンゾジオキソール核は、抗菌作用を持つ化合物を作り出すために利用できます。 この用途は、特に抗生物質耐性の増加に伴い、細菌感染症に対する新しい治療法の開発に不可欠です .

住血吸虫症対策

この化合物の誘導体は、吸虫類によって引き起こされる寄生虫病である住血吸虫症に対する有効性について調査されています。 この用途は、住血吸虫症が流行している熱帯地域で特に重要です .

てんかんの管理

科学者たちは、この化合物をてんかんの管理に使用することも研究してきました。 ベンゾジオキソール核は、てんかんの影響を打ち消す可能性のある革新的な化合物を開発するために利用されてきました .

疼痛緩和

この化合物は、疼痛を緩和する可能性について研究されています。 これは重要な研究分野であり、現在の多くの鎮痛剤に関連する依存リスクを伴わない新しい鎮痛剤を求めています .

結核治療

この化合物は、抗菌作用があるため、結核の治療に使用できることが検討されています。 この用途は、結核が世界で最も多い感染症による死亡原因の1つであることを考えると、重要です .

強心作用と血管拡張作用

このクラスの生物活性化合物であるLASSBio-294は、心臓病の治療に役立つ強心作用と血管拡張作用を示しています。 これは、この化合物が心臓血管に適用できる可能性を示唆しています .

作用機序

Target of Action

The primary targets of 1-(Benzo[D][1,3]dioxol-5-YL)cyclopropanamine are ATP-Binding Cassette Transporters . These transporters play a crucial role in cellular processes by transporting various molecules across the intracellular and extracellular membranes .

Mode of Action

1-(Benzo[D][1,3]dioxol-5-YL)cyclopropanamine acts as a modulator of ATP-Binding Cassette Transporters . It interacts with these transporters, influencing their function and leading to changes in the transport of molecules across the cell membranes .

Biochemical Pathways

The compound’s interaction with ATP-Binding Cassette Transporters affects various biochemical pathways. For instance, it has been shown to have anticancer activity against various cancer cell lines . This is achieved through its interaction with microtubules and their component protein, tubulin . By modulating microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure, it causes mitotic blockade and cell apoptosis .

Result of Action

The molecular and cellular effects of 1-(Benzo[D][1,3]dioxol-5-YL)cyclopropanamine’s action include causing cell cycle arrest at the S phase and inducing apoptosis in cancer cells . These effects contribute to its anticancer activity .

生化学分析

Biochemical Properties

1-(Benzo[D][1,3]dioxol-5-YL)cyclopropanamine plays a significant role in biochemical reactions, particularly in the modulation of ATP-binding cassette transporters. These transporters are crucial for the transport of various molecules across cellular membranes. The compound interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to modulate the activity of certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell .

Cellular Effects

1-(Benzo[D][1,3]dioxol-5-YL)cyclopropanamine has been observed to exert various effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can induce apoptosis in cancer cells, cause cell cycle arrest, and modulate the expression of genes involved in cell proliferation and survival . These effects highlight its potential as a therapeutic agent in cancer treatment.

Molecular Mechanism

The molecular mechanism of 1-(Benzo[D][1,3]dioxol-5-YL)cyclopropanamine involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound binds to target proteins and enzymes, altering their conformation and activity. This binding can result in the inhibition of certain enzymes, thereby affecting the metabolic pathways they are involved in . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(Benzo[D][1,3]dioxol-5-YL)cyclopropanamine have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound has been associated with sustained changes in cellular processes, including prolonged cell cycle arrest and apoptosis.

Dosage Effects in Animal Models

The effects of 1-(Benzo[D][1,3]dioxol-5-YL)cyclopropanamine vary with different dosages in animal models. At lower doses, the compound has been shown to have therapeutic effects, such as inhibiting tumor growth and inducing apoptosis in cancer cells. At higher doses, it can cause toxic or adverse effects, including damage to normal cells and tissues . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

1-(Benzo[D][1,3]dioxol-5-YL)cyclopropanamine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways . For instance, it has been shown to influence the metabolism of certain amino acids and nucleotides, thereby affecting the overall metabolic balance within the cell.

Transport and Distribution

The transport and distribution of 1-(Benzo[D][1,3]dioxol-5-YL)cyclopropanamine within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments . The compound’s distribution can influence its activity and effectiveness, as it needs to reach its target sites within the cell to exert its effects.

Subcellular Localization

The subcellular localization of 1-(Benzo[D][1,3]dioxol-5-YL)cyclopropanamine is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound has been observed to localize in the cytoplasm, nucleus, and mitochondria, where it can interact with various biomolecules and influence their activity . This localization is crucial for its function, as it needs to be in the right cellular compartment to exert its effects on cellular processes.

特性

IUPAC Name |

1-(1,3-benzodioxol-5-yl)cyclopropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c11-10(3-4-10)7-1-2-8-9(5-7)13-6-12-8/h1-2,5H,3-4,6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPJVKWJVDVINCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC3=C(C=C2)OCO3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

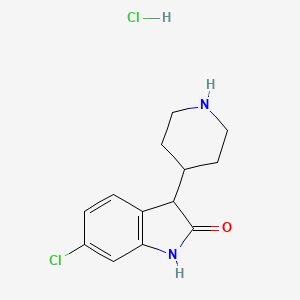

![3-[(3-Aminophenyl)formamido]propanamide hydrochloride](/img/structure/B1522978.png)

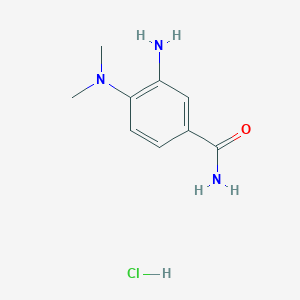

![[(2,3,4-Trimethoxyphenyl)methyl]hydrazine dihydrochloride](/img/structure/B1522980.png)

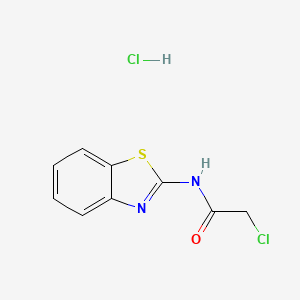

![1-[(3-aminophenyl)sulfanyl]-N,N-dimethylformamide hydrochloride](/img/structure/B1522984.png)

![1-[(2-aminophenyl)sulfanyl]-N,N-dimethylformamide hydrochloride](/img/structure/B1522995.png)

![Methyl 2-[(1,2,3,4-tetrahydroquinolin-8-yloxy)methyl]furan-3-carboxylate hydrochloride](/img/structure/B1522998.png)